Superior Peroxyacetalization Yield in Antimalarial Trioxane Assembly vs. Mesitylol
In a direct head-to-head experiment, methyl 4‑hydroxytiglate (the target compound) and mesitylol were separately subjected to identical photooxygenation/peroxyacetalization conditions with cyclopentanone. The tiglate‑derived trioxane 5a was isolated in 86% yield, whereas the mesitylol‑derived analog 9a gave only 73% yield [1]. The 13‑percentage‑point advantage reflects the superior stabilization of the β‑hydroperoxy alcohol intermediate by the E‑acrylate moiety, translating directly to higher synthetic throughput and lower cost per gram of active trioxane.
| Evidence Dimension | Isolated yield of 3,3-spiroannulated 1,2,4-trioxane (cyclopentanone adduct) |
|---|---|
| Target Compound Data | 86% (trioxane 5a) |
| Comparator Or Baseline | Mesitylol (2,4,6-trimethylbenzyl alcohol): 73% (trioxane 9a) |
| Quantified Difference | +13 percentage points (absolute yield increase) |
| Conditions | Substrate 2 mmol, CCl₄, meso-tetraphenylporphyrin, O₂, hν, r.t. 10 h; then cyclopentanone 2.5 mmol, CH₂Cl₂, BF₃·Et₂O, 0 °C, 3 h. (Beilstein J. Org. Chem. 2010, Table 1) |
Why This Matters
Process chemists selecting an allylic alcohol for large‑scale trioxane production achieve a 13% higher isolated yield and fewer purification steps with the target compound, directly reducing cost‑of‑goods.
- [1] Griesbeck, A. G.; Höinck, L.-O.; Neudörfl, J. M. Synthesis of spiroannulated and 3-arylated 1,2,4-trioxanes from mesitylol and methyl 4-hydroxytiglate by photooxygenation and peroxyacetalization. Beilstein J. Org. Chem. 2010, 6, No. 61. DOI: 10.3762/bjoc.6.61. View Source
